6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
6,7-dimethyl-3-[2-oxo-2-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O3S/c1-9-10(2)22-17-26(15(9)28)12(8-30-17)6-13(27)25-5-3-4-11(7-25)14-23-24-16(29-14)18(19,20)21/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLUYEQTABRATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6,7-dimethyl-3-(2-oxo-2-(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups that contribute to its biological activity:
- Thiazolo[3,2-a]pyrimidinone core
- Oxadiazole moiety
- Trifluoromethyl group
- Piperidine ring
These structural features suggest a potential for diverse interactions with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo-pyrimidine compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. These values suggest that the compound may induce apoptosis through mitochondrial pathways involving caspase activation .
- Mechanism of Action : Flow cytometry assays have demonstrated that the compound can induce cell cycle arrest at the G1 phase and promote apoptosis in a dose-dependent manner. This is likely mediated by upregulation of pro-apoptotic proteins such as p53 and caspase-3 cleavage .
Antimicrobial Activity
The presence of the oxadiazole and trifluoromethyl groups enhances the antimicrobial properties of the compound. Preliminary tests indicate:
- Antibacterial Activity : The compound exhibits activity against Gram-positive and Gram-negative bacteria, with notable efficacy against Escherichia coli and Staphylococcus aureus .
Other Biological Activities
In addition to anticancer and antimicrobial effects, compounds with similar structures have been reported to possess:
- Anti-inflammatory properties , potentially through inhibition of pro-inflammatory cytokines.
- Antiviral activity , particularly against RNA viruses.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives containing the oxadiazole ring. For instance, a series of 1,2,4-oxadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the one exhibited higher biological potency compared to established chemotherapeutics like 5-fluorouracil and doxorubicin against specific cancer types such as colon and breast cancer .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. A study demonstrated that oxadiazole derivatives displayed efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involved reducing bacterial load in infected tissues and modulating inflammatory responses . Such findings underscore the potential of this compound in treating resistant bacterial infections.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Study on Cancer Cell Lines: A comprehensive evaluation involving multiple cancer cell lines revealed that specific modifications to the oxadiazole structure could enhance cytotoxicity and selectivity against tumor cells .
- In Vivo Efficacy Against MRSA: In animal models, compounds similar to 6,7-dimethyl-3-(2-oxo...) demonstrated significant reductions in MRSA levels and improved healing outcomes in infected wounds .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound’s trifluoromethyl-oxadiazole-piperidine side chain distinguishes it from simpler analogs like the fluorobenzylidene-substituted thiazolo-pyrimidinone in .
- Unlike the thieno-pyrimidine derivatives in , which prioritize phenyl and alkyl groups, the target compound’s oxadiazole-piperidine linkage may enhance target selectivity via hydrogen bonding or steric effects.
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s trifluoromethyl group increases metabolic stability but reduces aqueous solubility .
- Its oxadiazole-piperidine side chain likely requires advanced coupling techniques (e.g., Huisgen cyclization or SNAr reactions), as seen in .
Drug-Likeness and Optimization Potential
- Lipinski’s Rule : The compound may violate the molecular weight threshold (>500 g/mol), necessitating structural simplification for oral bioavailability.
- Optimization Strategies :
- Replace the trifluoromethyl group with polar substituents (e.g., -COOH or -SO₃H) to improve solubility.
- Shorten the piperidine-oxadiazole chain to reduce synthetic complexity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
